Benzyl (2,5-dioxopyrrolidin-1-yl) adipate
CAS No.:
Cat. No.: VC13825599
Molecular Formula: C17H19NO6
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO6 |
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Molecular Weight | 333.3 g/mol |
IUPAC Name | 1-O-benzyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate |
Standard InChI | InChI=1S/C17H19NO6/c19-14-10-11-15(20)18(14)24-17(22)9-5-4-8-16(21)23-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Standard InChI Key | OYRGYYWMXBATCR-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate (C₁₈H₂₀N₂O₆) features a central adipate diester backbone flanked by a benzyl group and a 2,5-dioxopyrrolidin-1-yl ring. The adipate chain provides flexibility, enabling conformational adaptability during molecular interactions, while the dioxopyrrolidine moiety acts as a reactive handle for nucleophilic substitution. Single-crystal X-ray diffraction data for structurally analogous compounds, such as bis(2,5-dioxopyrrolidin-1-yl)adipate, reveal monoclinic crystal systems with space group P2₁/c and lattice parameters a = 5.2972 Å, b = 7.5196 Å, and c = 19.2660 Å . The dioxopyrrolidine ring adopts a planar conformation, with bond lengths consistent with delocalized electron density across the carbonyl groups .
Table 1: Key Structural Parameters of Benzyl (2,5-Dioxopyrrolidin-1-yl) Adipate and Analogues
Synthesis and Optimization
The synthesis of benzyl (2,5-dioxopyrrolidin-1-yl) adipate typically involves a multi-step process:
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Adipic Acid Activation: Adipic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
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Esterification: The acid chloride reacts with benzyl alcohol to form benzyl adipate.
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Dioxopyrrolidine Incorporation: The remaining carboxylic acid group is activated with 2,5-dioxopyrrolidine-1-carboxylic acid N-hydroxysuccinimide ester (NHS ester), facilitating displacement by the dioxopyrrolidine amine .
Critical reaction parameters include temperature control (0–5°C during acyl chloride formation) and stoichiometric precision to avoid side products. The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Yield optimization studies indicate that maintaining anhydrous conditions improves efficiency by 15–20% compared to ambient moisture levels .
Biological and Functional Applications
Anticonvulsant Drug Development
While direct studies on benzyl (2,5-dioxopyrrolidin-1-yl) adipate are sparse, structurally related N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides exhibit significant anticonvulsant activity in murine models . These hybrids inhibit voltage-gated sodium channels (IC₅₀ = 12–45 μM) and enhance GABAergic neurotransmission, reducing seizure duration by 40–60% in pentylenetetrazole-induced models . The benzyl group’s lipophilicity (logP ≈ 2.8) facilitates blood-brain barrier penetration, a trait shared with the adipate derivative .
Bioconjugation and Drug Delivery
The dioxopyrrolidinyl group’s electrophilic nature enables covalent bonding with primary amines in proteins, as demonstrated in insulin conjugate patents . For example, benzyl (2,5-dioxopyrrolidin-1-yl) adipate derivatives have been used to modify lysine residues in insulin analogs, prolonging serum half-life by 3.5-fold compared to unmodified insulin . This reactivity is quantified via second-order rate constants (k₂ ≈ 0.8–1.2 M⁻¹s⁻¹) in PBS buffer at pH 7.4 .
Comparative Analysis with Related Compounds
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate occupies a niche between traditional NHS esters and specialized anticonvulsants:
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Di(N-succinimidyl) adipate: Lacks the benzyl group, reducing membrane permeability but offering faster conjugation kinetics (k₂ = 2.1 M⁻¹s⁻¹) .
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N-Benzylpropanamide derivatives: Replace the adipate with shorter chains, enhancing CNS bioavailability but limiting hydrolytic stability .
Table 2: Functional Trade-offs in Dioxopyrrolidine-Based Compounds
Property | Benzyl Adipate Derivative | Di(NHS) Adipate | N-Benzylpropanamide |
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Hydrolytic Stability | Moderate (t₁/₂ = 8h) | Low (t₁/₂ = 2h) | High (t₁/₂ = 24h) |
BBB Permeability | Yes | No | Yes |
Protein Binding Efficiency | 65–75% | 85–90% | 30–40% |
Future Perspectives
Current research gaps include detailed pharmacokinetic profiling and in vivo toxicology studies. Computational modeling suggests that substituting the benzyl group with fluorinated aryl moieties could enhance target specificity by 20–30% while retaining reactivity. Additionally, copolymerization with PEG-based matrices may expand applications in sustained-release drug formulations.
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